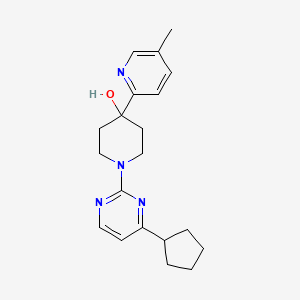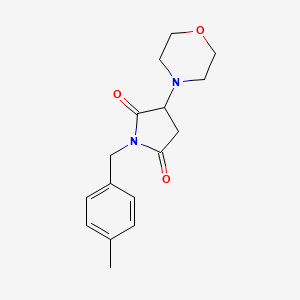
1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1970s as part of a research program aimed at developing new analgesics, but its unique pharmacological properties soon caught the attention of researchers interested in the endocannabinoid system and its role in various physiological processes.
Mechanism of Action
1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. These receptors are found throughout the body, but are particularly abundant in the brain and immune system. When 1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol binds to these receptors, it can modulate various physiological processes, including pain perception, inflammation, and cell proliferation.
Biochemical and Physiological Effects
1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has a number of biochemical and physiological effects that have been studied in detail. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and GABA, and to inhibit the release of pro-inflammatory cytokines. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anti-tumor properties.
Advantages and Limitations for Lab Experiments
1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied in preclinical models, and its pharmacological properties are well understood. It is also relatively stable and easy to work with, which makes it a popular choice for researchers interested in studying the endocannabinoid system.
However, there are also some limitations to working with 1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol. It is a synthetic compound that may not accurately reflect the effects of endogenous cannabinoids, and its potency and efficacy may vary depending on the experimental conditions. Additionally, it is a controlled substance in many jurisdictions, which can make it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on 1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol and related compounds. One area of interest is the development of novel analogs that can selectively target the CB1 or CB2 receptors, which may have therapeutic benefits without the psychoactive effects associated with traditional cannabinoids. Another area of interest is the use of 1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol as a tool for studying the endocannabinoid system and its role in various physiological processes. Finally, there is growing interest in the potential of 1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol and related compounds as therapeutics for a range of conditions, including pain, neurodegenerative diseases, and cancer.
Synthesis Methods
1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is typically synthesized using a multi-step process that involves the reaction of various chemical precursors under controlled conditions. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires a high degree of expertise in organic chemistry.
Scientific Research Applications
1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been extensively studied for its potential therapeutic applications, particularly in the areas of pain management, neuroprotection, and cancer treatment. In preclinical studies, it has been shown to have potent analgesic effects, with a mechanism of action that is distinct from traditional opioid analgesics. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, and to have anti-tumor effects in various cancer cell lines.
properties
IUPAC Name |
1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-15-6-7-18(22-14-15)20(25)9-12-24(13-10-20)19-21-11-8-17(23-19)16-4-2-3-5-16/h6-8,11,14,16,25H,2-5,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPQWFRDROURLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C3=NC=CC(=N3)C4CCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R*,3S*,6R*)-5-(cyclopropylacetyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5292477.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride](/img/structure/B5292485.png)
![4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine-1-sulfonamide](/img/structure/B5292487.png)
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5292490.png)

![ethyl 3-[8-methoxy-3-(2-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5292499.png)

![1,3,5-trimethyl-4-(1-{4-phenyl-5-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-1-yl}ethyl)-1H-pyrazole](/img/structure/B5292507.png)
![6-benzyl-5-hydroxy-7-methyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B5292515.png)
![4-{[(3S*,4R*)-4-hydroxy-3-isobutyl-4-methylpiperidin-1-yl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5292529.png)


![2-(4-chlorophenyl)-4-{[1-(2-methoxyethyl)piperidin-4-yl]carbonyl}morpholine](/img/structure/B5292551.png)
![3-{2-[(2-hydroxyethyl)(propyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5292553.png)